molecular formula C13H18N4OS B13367087 N-(1-Cyanocyclohexyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide

N-(1-Cyanocyclohexyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B13367087
M. Wt: 278.38 g/mol
InChI Key: GZJYWRBDWKDTJZ-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that features a cyanocyclohexyl group and an imidazole ring. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of the Cyanocyclohexyl Intermediate: This can be achieved by reacting cyclohexylamine with cyanogen bromide under controlled conditions.

    Thioether Formation: The intermediate is then reacted with 1-methyl-1H-imidazole-2-thiol in the presence of a suitable base, such as sodium hydride, to form the thioether linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The imidazole ring may participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

N-(1-Cyanocyclohexyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with imidazole rings can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyanocyclohexyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyanocyclohexyl)-2-((1H-imidazol-2-yl)thio)acetamide: Lacks the methyl group on the imidazole ring.

    N-(1-Cyanocyclohexyl)-2-((1-methyl-1H-imidazol-2-yl)thio)propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

N-(1-Cyanocyclohexyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H18N4OS

Molecular Weight

278.38 g/mol

IUPAC Name

N-(1-cyanocyclohexyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C13H18N4OS/c1-17-8-7-15-12(17)19-9-11(18)16-13(10-14)5-3-2-4-6-13/h7-8H,2-6,9H2,1H3,(H,16,18)

InChI Key

GZJYWRBDWKDTJZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2(CCCCC2)C#N

Origin of Product

United States

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